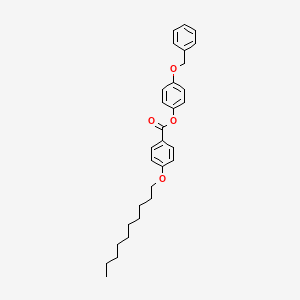

4-(Benzyloxy)phenyl 4-(decyloxy)benzoate

説明

4-(Benzyloxy)phenyl 4-(decyloxy)benzoate is a useful research compound. Its molecular formula is C30H36O4 and its molecular weight is 460.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Liquid Crystal Applications

Synthesis and Characterization

BDBB is primarily recognized for its role as a liquid crystal compound. It has been synthesized through a multi-step process involving the alkylation of ethyl 4-hydroxybenzoate and subsequent esterification reactions. The final product exhibits distinct mesomorphic properties, making it suitable for liquid crystal display (LCD) applications .

Thermodynamic Properties

The thermodynamic characteristics of BDBB were analyzed using Inverse Gas Chromatography (IGC), which provided insights into its interaction with various solvents at elevated temperatures (333.2 K to 493.2 K). This analysis is crucial for understanding the selectivity and efficiency of BDBB in liquid crystal applications, particularly in optimizing its use in display technologies .

Medicinal Chemistry

Potential Neuroprotective Effects

Recent studies have explored the potential of derivatives related to BDBB in medicinal chemistry, particularly as inhibitors for monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. For instance, compounds structurally similar to BDBB were synthesized and demonstrated significant MAO-B inhibitory activity, competitive binding, and neuroprotective effects . This suggests that BDBB derivatives could be developed further as therapeutic agents for neuroprotection.

Antioxidant Activity

In addition to MAO-B inhibition, certain derivatives have shown promising antioxidant properties. These compounds can mitigate oxidative stress, which is a contributing factor in various neurodegenerative conditions. The ability to cross the blood-brain barrier (BBB) enhances their potential as effective therapeutic agents .

Case Study 1: Liquid Crystal Displays

In a study focusing on the synthesis and characterization of BDBB, the compound was evaluated for its suitability in LCD applications. The results indicated that BDBB possesses favorable thermal stability and phase transition temperatures, making it an excellent candidate for high-performance displays .

Case Study 2: Neuroprotective Agents

A series of benzoate derivatives based on the structure of BDBB were synthesized to assess their MAO-B inhibitory activity. One derivative showed an IC50 value of 0.062 µM, indicating potent inhibition. Additionally, it exhibited significant antioxidant capabilities and metal-chelating properties, highlighting its multifaceted therapeutic potential against Parkinson's disease .

Summary Table of Applications

| Application Area | Details | Key Findings |

|---|---|---|

| Liquid Crystals | Used in LCD technology; characterized using IGC | Favorable thermodynamic properties for display applications |

| Medicinal Chemistry | Potential MAO-B inhibitors for Parkinson's treatment | Significant inhibitory activity and antioxidant effects |

| Neuroprotection | Compounds derived from BDBB show neuroprotective effects | Effective against oxidative stress; good BBB permeability |

特性

CAS番号 |

129561-09-7 |

|---|---|

分子式 |

C30H36O4 |

分子量 |

460.6 g/mol |

IUPAC名 |

(4-phenylmethoxyphenyl) 4-decoxybenzoate |

InChI |

InChI=1S/C30H36O4/c1-2-3-4-5-6-7-8-12-23-32-27-17-15-26(16-18-27)30(31)34-29-21-19-28(20-22-29)33-24-25-13-10-9-11-14-25/h9-11,13-22H,2-8,12,23-24H2,1H3 |

InChIキー |

CVZVJMWYUUNCPE-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。